Predicted Dual COX/5-LOX Inhibition Versus Roquinimex (Linomide)
Core structural analogs in the 4-hydroxy-3-quinolinecarboxamide class demonstrate dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) at micromolar concentrations [1]. The target compound retains the essential 4-hydroxyquinoline pharmacophore required for this activity, whereas the clinically tested immunomodulator Roquinimex (Linomide, LS2616), a 1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline derivative, lacks this dual inhibitory profile [2].
| Evidence Dimension | Dual COX/5-LOX inhibition |
|---|---|
| Target Compound Data | Predicted active at µM range (based on class SAR) |
| Comparator Or Baseline | Roquinimex (Linomide): No reported COX/5-LOX dual inhibition |
| Quantified Difference | Qualitative gain of a dual anti-inflammatory mechanism |
| Conditions | In vitro enzyme assays (class reference data) |
Why This Matters
This suggests the compound offers a mechanistically distinct profile for inflammation models compared to first-generation quinoline immunomodulators.
- [1] Clemence, F., et al. (1988). 4-Hydroxy-3-quinolinecarboxamides with antiarthritic and analgesic activities. Journal of Medicinal Chemistry, 31(7), 1453-1462. View Source
- [2] Roquinimex (Linomide) pharmacological profile. DrugBank. View Source
